5-Bromo-2-chloro-m-xylene
Overview
Description
Synthesis Analysis
The synthesis of halogenated xylenes, such as the one mentioned, typically involves steps like aromatic bromination, nucleophilic substitution, and further halogenation. For instance, the synthesis of 2,5-Bis(bromomethyl)-terephthalonitrile starts with p-xylene and involves bromination in the presence of iodine as a catalyst, followed by a nucleophilic substitution with CuCN, and a final bromination step with N-bromosuccinimide (NBS) . Although the exact synthesis of 5-Bromo-2-chloro-m-xylene is not described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated xylenes can be studied using techniques like vibrational spectroscopy and density functional theory (DFT) calculations. For example, the vibrational spectra of 3-bromo-o-xylene were analyzed using FTIR and FT-Raman, and DFT calculations helped in understanding the geometrical parameters and spectral intensities . These methods could be used to analyze the molecular structure of 5-Bromo-2-chloro-m-xylene to predict its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactions of halogenated xylenes can be complex, as seen in the photoreaction of 5-bromo-1,3-dimethyluracil with 1,4-xylene, which yields a mixture of aryl-substituted uracils . The presence of acid can influence the formation of different isomers. This suggests that the reactivity of 5-Bromo-2-chloro-m-xylene could also be influenced by the reaction conditions, such as the presence of acids or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated xylenes can be deduced from their molecular structure and the electronic properties. For instance, the UV-Vis spectral analysis and HOMO-LUMO calculations of 3-bromo-o-xylene confirm the charge shift within the molecular system . Similar analyses could provide insights into the reactivity, stability, and electronic properties of 5-Bromo-2-chloro-m-xylene. The natural bond orbital analysis and molecular electrostatic potential mapping are also valuable in understanding the interactions within the molecule and with other species .
Scientific Research Applications
Application 1: Preparation of Substituted 2,2’-Bis(Diphenylphosphanylmethyl)-1,1’-Binaphthyl Derivatives
- Summary of the Application : 5-Bromo-2-chloro-m-xylene is used in the synthesis of substituted 2,2’-bis(diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . These compounds are often used as ligands in metal-catalyzed reactions.
- Results or Outcomes : The outcomes of these reactions are the formation of substituted 2,2’-bis(diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . The exact yield and other quantitative data are not provided in the sources.
Application 2: Preparation of o-Tolyl-3,5-Xylyl Ether
- Summary of the Application : 5-Bromo-2-chloro-m-xylene is also used to prepare o-tolyl-3,5-xylyl ether by reacting with o-cresol .
- Results or Outcomes : The outcome of this reaction is the formation of o-tolyl-3,5-xylyl ether . The exact yield and other quantitative data are not provided in the sources.
Safety And Hazards
5-Bromo-2-chloro-m-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Relevant Papers The relevant papers for 5-Bromo-2-chloro-m-xylene can be found at Sigma-Aldrich and ChemicalBook .
properties
IUPAC Name |
5-bromo-2-chloro-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTXUGAXFJNLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370793 | |
Record name | 5-Bromo-2-chloro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-m-xylene | |
CAS RN |
206559-40-2 | |
Record name | 5-Bromo-2-chloro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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